Oxaliplatin

Übersicht

Beschreibung

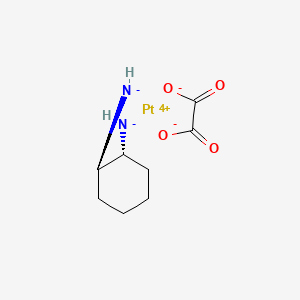

Oxaliplatin is a platinum-based chemotherapy drug used primarily in the treatment of colorectal cancer. It belongs to the class of platinum-containing antineoplastic agents and is known for its ability to form cross-links with DNA, thereby inhibiting DNA replication and transcription. This compound has shown efficacy in treating various types of cancer, including colorectal, ovarian, and pancreatic cancers .

Wissenschaftliche Forschungsanwendungen

Oxaliplatin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.

Chemie: In der Chemie wird this compound als Modellverbindung verwendet, um die Wechselwirkungen von Platin-basierten Medikamenten mit DNA und anderen Biomolekülen zu untersuchen. Forscher untersuchen seine Reaktivität und Bindungseigenschaften, um neue und effektivere Platin-basierte Medikamente zu entwickeln .

Biologie: In der biologischen Forschung wird this compound verwendet, um die Mechanismen der Medikamentenresistenz in Krebszellen zu untersuchen. Wissenschaftler untersuchen, wie Krebszellen eine Resistenz gegen Platin-basierte Medikamente entwickeln und suchen nach Wegen, diese Resistenz zu überwinden .

Medizin: In der Medizin ist this compound ein Eckpfeiler bei der Behandlung von Darmkrebs. Es wird oft in Kombination mit anderen Chemotherapeutika wie Fluorouracil und Leucovorin in Behandlungsschemata wie FOLFOX eingesetzt. Klinische Studien untersuchen weiterhin seine Wirksamkeit bei der Behandlung anderer Krebsarten .

Industrie: In der pharmazeutischen Industrie wird this compound hergestellt und in injizierbare Lösungen für die klinische Anwendung formuliert. Seine Produktion umfasst strenge Qualitätskontrollen, um seine Sicherheit und Wirksamkeit für Patienten zu gewährleisten .

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es kovalente Bindungen mit DNA bildet, was zur Bildung von DNA-Quervernetzungen führt. Diese Quervernetzungen verhindern die DNA-Replikation und -Transkription, was letztendlich zum Zelltod führt. Die primären molekularen Ziele von this compound sind die Purinbasen in DNA, wo es Intrastrang- und Interstrang-Quervernetzungen bildet .

Die an dem Wirkmechanismus von this compound beteiligten Pfade umfassen die Aktivierung von DNA-Schadensantwortwegen, die zur Zellzyklusarretierung und Apoptose führen. Die Verbindung interferiert auch mit den Reparaturmechanismen von Krebszellen, wodurch sie anfälliger für ihre zytotoxischen Wirkungen werden .

Wirkmechanismus

Target of Action

Oxaliplatin, a platinum-based chemotherapy drug, primarily targets DNA within cancer cells . The platinum compound in this compound binds to DNA, forming cross-links that inhibit DNA replication and transcription .

Mode of Action

This compound undergoes nonenzymatic conversion in physiological solutions to active derivatives via displacement of the labile oxalate ligand . These active derivatives covalently bind with macromolecules, forming both inter and intrastrand Pt-DNA crosslinks . The structure of this compound makes the binding of mismatch repair protein to DNA harder compared to cisplatin or carboplatin’s adducts, resulting in greater cytotoxic effects .

Biochemical Pathways

The main mechanism of action of this compound is believed to be the induction of cancer cell apoptosis as a response to its covalent binding to DNA . This stops or slows the growth of cancer cells and other rapidly growing cells and causes them to die . This compound also modulates STAT signaling and enhances the effector immune response through modulation of programmed death receptor 1-ligand and mannose-6-phosphate receptor expression .

Pharmacokinetics

The pharmacokinetics of unbound platinum in plasma ultrafiltrate after this compound administration is triphasic, characterized by a short initial distribution phase and a long terminal elimination phase . No accumulation was observed in plasma ultrafiltrate after 130 mg/m² every 3 weeks or 85 mg/m² every 2 weeks . Urinary excretion (53.8 ± 9.1%) was the predominant route of platinum elimination, with fecal excretion accounting for only 2.1 ± 1.9% of the administered dose 5 days post-administration .

Result of Action

The result of this compound’s action is primarily the induction of apoptosis in cancer cells . This is achieved through the formation of DNA crosslinks that inhibit DNA replication and transcription, leading to cell death . This compound has shown clinical efficacy against many solid tumors, including colorectal cancer .

Action Environment

This compound is typically administered in combination with fluorouracil and leucovorin, known as the FOLFOX regimen, for the treatment of colorectal cancer . The environment in which this compound is administered can influence its action, efficacy, and stability. For instance, renal function can impact the clearance of this compound, with lower clearance observed in patients with moderate renal impairment . No marked increase in drug toxicity was reported in these patients .

Biochemische Analyse

Biochemical Properties

Oxaliplatin interacts with various enzymes, proteins, and other biomolecules. Its mechanism of action primarily involves DNA damage through DNA crosslinking, particularly intrastrand and interstrand crosslinking . The structure of this compound allows its adducts to bind mismatch repair proteins to DNA more difficultly compared to cisplatin or carboplatin’s adducts, resulting in greater cytotoxic effects .

Cellular Effects

This compound has a cytotoxic effect in a broad range of cell lines, including colon, ovarian, and lung cancer . It damages the DNA of cells and stops it from being copied. This stops or slows the growth of cancer cells and other rapidly growing cells and causes them to die .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of platinum-DNA adducts. The retention of the bulky DACH ring by activated this compound results in the formation of these adducts, which appear to be more effective at blocking DNA replication and are more cytotoxic than adducts formed from cisplatin .

Temporal Effects in Laboratory Settings

The pharmacokinetics of unbound platinum in plasma ultrafiltrate after this compound administration is triphasic, characterized by a short initial distribution phase and a long terminal elimination phase . No accumulation was observed in plasma ultrafiltrate after 130 mg/m^2 every 3 weeks or 85 mg/m^2 every 2 weeks .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in mice, PKM2 silencing induced resistance in HT29 and SW480 cells and sensitivity in HCT116 cells . The highest recommended dose of this compound in patients is 110 mg/m^2 (2.97 mg/kg) .

Metabolic Pathways

This compound is involved in various metabolic pathways. Accumulated doses of this compound led to significant changes in gene expression related to energy-related metabolic pathways including fatty acid oxidation, amino acid metabolism, glycolysis, electron transport chain, and NAD synthesis pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The copper transporter 1 seems to be of particular importance for cisplatin uptake in tumor cells, while the organic cation transporter (OCT) 2, due to its specific organ distribution, may play a major role in the development of undesired cisplatin side effects .

Subcellular Localization

This compound undergoes nuclear translocation in response to this compound in HCT116 and HT29 cells but not in OXA-resistant HTOXAR3 cells . This suggests that the subcellular localization of this compound may play a role in its effectiveness and resistance.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Oxaliplatin is synthesized through a multi-step process involving the reaction of platinum compounds with specific ligands. The primary synthetic route involves the reaction of cis-diiodo(trans-1,2-diaminocyclohexane)platinum(II) with oxalic acid. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are meticulously controlled to achieve high yields and purity. The process involves the use of high-purity starting materials and solvents, and the final product is subjected to rigorous quality control measures to ensure its efficacy and safety .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Oxaliplatin durchläuft verschiedene Arten von chemischen Reaktionen, darunter Substitution, Oxidation und Reduktion. Die bemerkenswerteste Reaktion ist seine Fähigkeit, kovalente Bindungen mit DNA zu bilden, was zur Bildung von Intrastrang- und Interstrang-Quervernetzungen führt .

Häufige Reagenzien und Bedingungen: Die Reaktionen, an denen this compound beteiligt ist, erfordern oft spezifische Reagenzien wie Chloridionen, Wasser und verschiedene organische Lösungsmittel. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen zu ermöglichen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound entstehen, sind DNA-Addukte, die für seine zytotoxischen Wirkungen verantwortlich sind. Diese Addukte verhindern die DNA-Replikation und -Transkription, was zum Zelltod führt .

Vergleich Mit ähnlichen Verbindungen

Oxaliplatin wird oft mit anderen Platin-basierten Chemotherapeutika wie Cisplatin und Carboplatin verglichen. Während alle drei Verbindungen einen ähnlichen Wirkmechanismus teilen, hat this compound einzigartige Eigenschaften, die es von den anderen unterscheiden.

Ähnliche Verbindungen:

Cisplatin: Bekannt für seine Wirksamkeit bei der Behandlung von Hoden-, Eierstock- und Blasenkrebs. .

Carboplatin: Wird bei der Behandlung von Eierstock- und Lungenkrebs eingesetzt. .

Einzigartigkeit von this compound: this compound ist einzigartig in seiner Fähigkeit, stabilere DNA-Addukte zu bilden, was zu einer höheren Zytotoxizität in Krebszellen führt. Es hat auch ein anderes Nebenwirkungsprofil, mit einer geringeren Häufigkeit von Nephrotoxizität und Ototoxizität, aber einer höheren Häufigkeit von peripherer Neuropathie .

Zusammenfassend lässt sich sagen, dass this compound ein wichtiges Chemotherapeutikum ist, das in der wissenschaftlichen Forschung und in der klinischen Praxis eine breite Palette von Anwendungen findet. Seine einzigartigen Eigenschaften und sein Wirkmechanismus machen es zu einem wertvollen Werkzeug im Kampf gegen Krebs.

Eigenschaften

Key on ui mechanism of action |

Oxaliplatin undergoes nonenzymatic conversion in physiologic solutions to active derivatives via displacement of the labile oxalate ligand. Several transient reactive species are formed, including monoaquo and diaquo DACH platinum, which covalently bind with macromolecules. Both inter and intrastrand Pt-DNA crosslinks are formed. Crosslinks are formed between the N7 positions of two adjacent guanines (GG), adjacent adenine-guanines (AG), and guanines separated by an intervening nucleotide (GNG). These crosslinks inhibit DNA replication and transcription. Cytotoxicity is cell-cycle nonspecific. |

|---|---|

CAS-Nummer |

61825-94-3 |

Molekularformel |

C8H14N2O4Pt |

Molekulargewicht |

397.29 g/mol |

IUPAC-Name |

[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalic acid;platinum(2+) |

InChI |

InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+2/t5-,6-;;/m1../s1 |

InChI-Schlüssel |

DRMCATBEKSVAPL-BNTLRKBRSA-N |

SMILES |

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |

Isomerische SMILES |

C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |

Kanonische SMILES |

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |

Aussehen |

white solid powder |

Siedepunkt |

100ºC |

Key on ui other cas no. |

63121-00-6 61825-94-3 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

63121-00-6 63121-00-6 (SP-4-2 (trans)) |

Haltbarkeit |

>10 years if stored properly |

Löslichkeit |

Soluble in water at 4 mg/mL and DMSO at 20 mg/mL; slightly soluble in methanol; insoluble in ethanol. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1,2 Diaminocyclohexane Platinum Oxalate 1,2-diaminocyclohexane platinum oxalate 1,2-diamminocyclohexane(trans-1)oxolatoplatinum(II) ACT 078 ACT-078 ACT078 cis-oxalato-(trans-l)-1,2-diaminocyclohexane-platinum(II) Eloxatin Eloxatine L-OHP cpd oxalato-(1,2-cyclohexanediamine)platinum II oxaliplatin oxaliplatin, (SP-4-2-(1R-trans))-isomer oxaliplatin, (SP-4-2-(1S-trans))-isomer oxaliplatin, (SP-4-3-(cis))-isomer oxaliplatine Platinum(2+) ethanedioate (1R,2R)-1,2-cyclohexanediamine (1:1:1) platinum(II)-1,2-cyclohexanediamine oxalate |

Herkunft des Produkts |

United States |

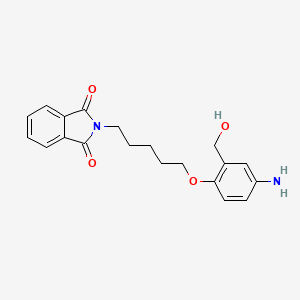

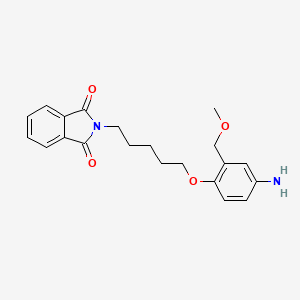

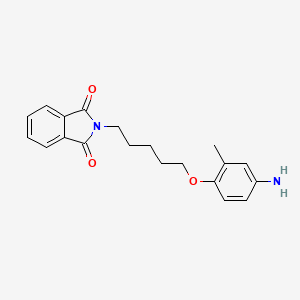

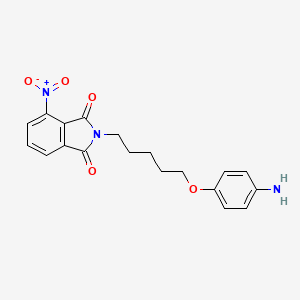

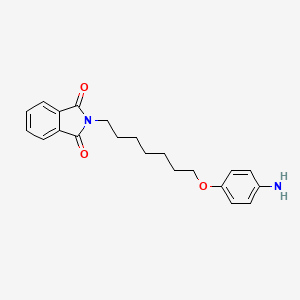

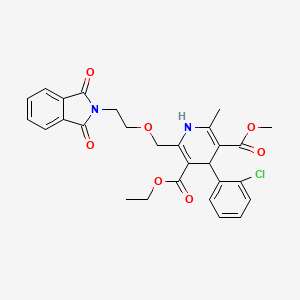

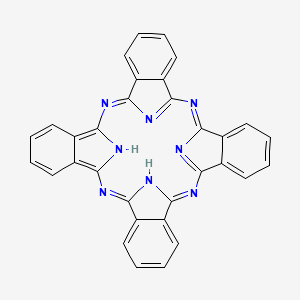

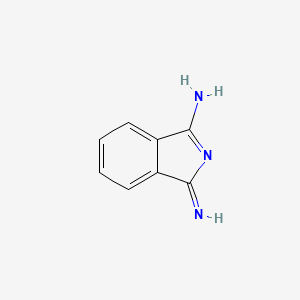

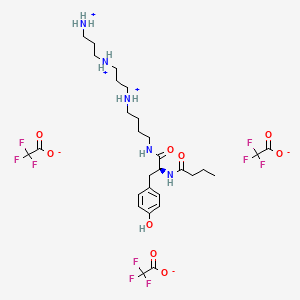

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.